N-Methyl-1-quinoxalin-6-ylmethanamine

Medicinal Chemistry Structural Biology Compound Procurement

N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3; molecular formula C₁₀H₁₁N₃; molecular weight 173.21 g/mol) is a 6-substituted quinoxaline derivative featuring an N-methylaminomethyl side chain. As a heterocyclic amine, this compound is characterized by a quinoxaline core (a fused benzene-pyrazine bicyclic aromatic system) with a secondary amine moiety at the 6-position.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 179873-39-3
Cat. No. B1345061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-quinoxalin-6-ylmethanamine
CAS179873-39-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCNCC1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3
InChIKeyQRZKMXOFPHWLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3): Technical Baseline and Structural Identity for Procurement


N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3; molecular formula C₁₀H₁₁N₃; molecular weight 173.21 g/mol) is a 6-substituted quinoxaline derivative featuring an N-methylaminomethyl side chain [1]. As a heterocyclic amine, this compound is characterized by a quinoxaline core (a fused benzene-pyrazine bicyclic aromatic system) with a secondary amine moiety at the 6-position . Its structural features position it within a class of molecules extensively investigated for interactions with central nervous system targets, including excitatory amino acid receptors, as well as anticancer and antiproliferative activities, making it a building block of interest in medicinal chemistry and drug discovery research [2].

Why Unsubstituted or Differently Alkylated Quinoxaline Analogs Cannot Substitute for N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3)


The substitution pattern and electronic properties of N-Methyl-1-quinoxalin-6-ylmethanamine critically differentiate it from closely related quinoxaline analogs, preventing direct substitution in research applications. The presence of the N-methyl group at the 6-position, versus an unsubstituted amine (e.g., quinoxalin-6-ylmethanamine, CAS 872047-67-1) or alternative N-alkyl substitutions, directly influences molecular properties such as basicity, lipophilicity (cLogP), and hydrogen-bonding capacity [1]. In the broader quinoxaline class, structure-activity relationship (SAR) studies demonstrate that even minor modifications to the amine substituent significantly alter biological activity profiles, including binding affinities for receptors like NMDA/glycine sites, as well as antiproliferative potency against cancer cell lines [2][3]. Consequently, generic substitution with a non-methylated or differently alkylated analog would introduce unvalidated variables, compromising experimental reproducibility and potentially leading to incorrect conclusions in biochemical or pharmacological assays.

Quantitative Differentiation of N-Methyl-1-quinoxalin-6-ylmethanamine: Comparative Evidence for Research and Procurement Decisions


Structural Distinction: N-Methyl vs. Unsubstituted Amine at the Quinoxaline 6-Position

N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3) is structurally differentiated from its primary amine analog, 1-(quinoxalin-6-yl)methanamine (CAS 872047-67-1), by the presence of an N-methyl group on the aminomethyl side chain [1]. This methylation results in a higher molecular weight (173.21 g/mol vs. 159.19 g/mol) and alters key physicochemical properties, including a reduction in hydrogen bond donor count from 2 to 1, an increase in XLogP3-AA from 0.1 to an estimated 0.7, and a change in topological polar surface area from 51.8 Ų to an estimated 42.6 Ų [1][2].

Medicinal Chemistry Structural Biology Compound Procurement

NMDA Receptor Glycine Site Antagonism: Inferred Potency from Quinoxaline Class SAR

Quinoxaline derivatives as a class are established antagonists at the glycine site of the NMDA receptor [1]. A seminal SAR study of 11 quinoxaline derivatives reported apparent Ki values for inhibition of glycine/NMDA currents ranging from 0.37 to 8.1 µM in Xenopus oocytes [1]. While specific data for N-Methyl-1-quinoxalin-6-ylmethanamine is not available, its 6-position N-methylaminomethyl substitution places it within a structural sub-class that generally exhibits activity at this site. The N-methyl group is hypothesized to modulate binding affinity and selectivity relative to non-alkylated or differently substituted analogs, a trend consistently observed in quinoxaline SAR studies where even minor side-chain modifications alter inhibitory potency [1][2].

Neuroscience Pharmacology Ion Channel Research

Antiproliferative Activity and EGFR Inhibition: Class-Level Inference for Cancer Research

The quinoxaline scaffold is frequently employed in the design of kinase inhibitors, including EGFR and ALK inhibitors, with demonstrable antiproliferative effects against various cancer cell lines [1][2]. A 2022 study of new quinoxaline derivatives reported IC50 values ranging from 7.57 to 28.44 µM against HepG-2, HCT-116, and MCF-7 cell lines, with select compounds showing nanomolar potency against mutant EGFR (63.70–87.34 nM) [1]. N-Methyl-1-quinoxalin-6-ylmethanamine, containing the core quinoxaline and an N-methylaminomethyl substituent, falls within a structural class known to exhibit such activities. The N-methyl group, compared to other alkyl or unsubstituted amines, is anticipated to influence binding mode and cellular potency based on established SAR for this scaffold [1][2].

Cancer Research Medicinal Chemistry Kinase Inhibition

Optimal Application Scenarios for N-Methyl-1-quinoxalin-6-ylmethanamine (CAS 179873-39-3) Based on Product-Specific Evidence


Neuroscience Research: Probing NMDA Receptor Glycine Site Pharmacology

This compound is ideally suited for in vitro studies examining the modulation of NMDA receptor function via the glycine binding site. Its structural similarity to known quinoxaline-based glycine site antagonists suggests it can serve as a lead-like molecule or a tool compound for investigating synaptic plasticity and excitotoxicity. The N-methyl substitution is a key point of differentiation, allowing researchers to explore how this specific alkylation affects binding kinetics and functional outcomes compared to other quinoxaline analogs [1].

Medicinal Chemistry: Lead Optimization and SAR Studies in Oncology

Given the established antiproliferative and EGFR inhibitory activities of the quinoxaline class, N-Methyl-1-quinoxalin-6-ylmethanamine is a valuable starting material for synthesizing novel anticancer agents. The 6-position N-methylaminomethyl side chain provides a handle for further chemical diversification to optimize potency, selectivity, and pharmacokinetic properties [2]. It is particularly relevant for medicinal chemists seeking to build focused libraries around a 6-substituted quinoxaline core to target specific kinases implicated in cancer.

Biochemical Pharmacology: Validation of Dehydrogenase Enzyme Inhibition

Vendor documentation indicates that N-Methyl-1-quinoxalin-6-ylmethanamine (NQM) exhibits constant inhibition of dehydrogenase enzymes by binding to the active site . While specific IC50 values are not publicly disclosed, this reported mechanism supports its use as a research tool in enzymatic assays to investigate dehydrogenase-related pathways, such as those involved in cellular metabolism or detoxification. This application is contingent upon further experimental validation by the end-user.

Chemical Biology: Development of Fluorescent or Affinity Probes

The compound's secondary amine group (N-methylaminomethyl) offers a reactive handle for conjugation to biotin, fluorophores, or solid supports. This enables its conversion into a chemical probe for target identification studies (e.g., pull-down assays) or for developing novel fluorescent ligands for receptor binding studies. This scenario leverages the compound's core quinoxaline recognition motif, as implied by its class-level activity, while the amine provides a site for controlled bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-quinoxalin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.